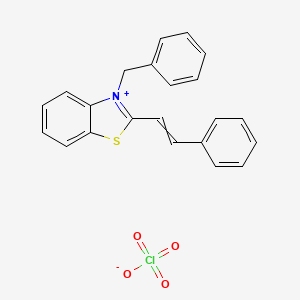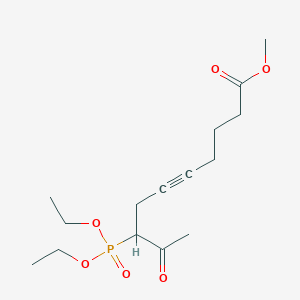![molecular formula C27H28N2O3 B14300521 N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide CAS No. 113271-57-1](/img/structure/B14300521.png)
N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide is an organic compound characterized by its complex structure, which includes benzamide and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzamide groups, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]acetamide
- N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]propionamide
Uniqueness
N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
113271-57-1 |
|---|---|
Molecular Formula |
C27H28N2O3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[6-(2-benzoyl-4-methylanilino)-6-oxohexyl]benzamide |
InChI |
InChI=1S/C27H28N2O3/c1-20-16-17-24(23(19-20)26(31)21-11-5-2-6-12-21)29-25(30)15-9-4-10-18-28-27(32)22-13-7-3-8-14-22/h2-3,5-8,11-14,16-17,19H,4,9-10,15,18H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
LBEQKYWFCXCYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)

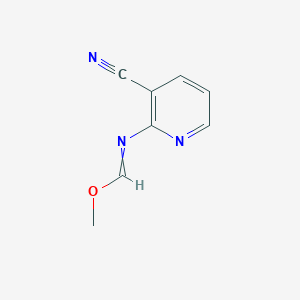
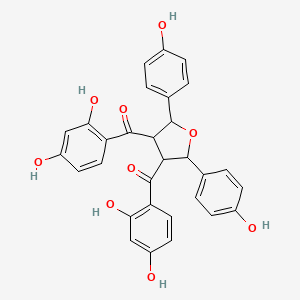
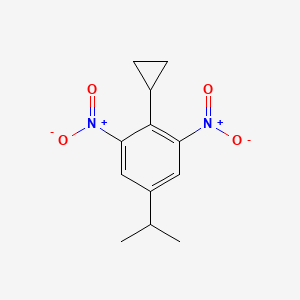
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

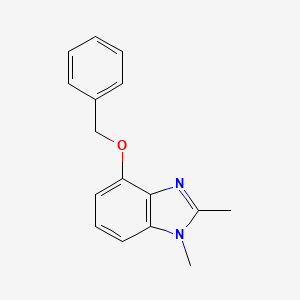
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
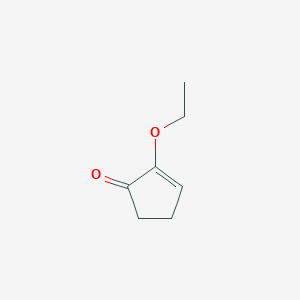
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
